molecular formula C15H14N2O4S B2699141 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922063-71-6

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2699141
CAS No.: 922063-71-6
M. Wt: 318.35
InChI Key: VCTFZMYGKSGXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Oxazepine-Benzenesulfonamide Scaffold

The molecular architecture of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepin-7-yl)benzenesulfonamide stems from two historical breakthroughs: Gerhard Domagk’s 1932 discovery of prontosil (the first sulfonamide antibiotic) and the 1980s exploration of oxazepines as neuropsychiatric agents. Early sulfonamide derivatives demonstrated broad-spectrum antimicrobial activity through folate pathway inhibition, while oxazepines gained prominence for their anxiolytic and antipsychotic properties.

The strategic merger of these motifs began in the 2010s with advances in multicomponent reactions. A pivotal 2019 study demonstrated that Ugi-type reactions could simultaneously construct the oxazepine ring and install the benzenesulfonamide group through cyclocondensation of 2-aminophenols, isocyanides, and keto-acids. This method addressed previous synthetic challenges, such as poor regioselectivity in oxazepine formation and sulfonamide group instability under harsh conditions.

Key milestones in scaffold optimization include:

  • 2018 : Development of oxazepine-based primary sulfonamides showing nanomolar inhibition of carbonic anhydrase isoforms
  • 2020 : Structural proof that meta-substituted benzenesulfonamides enhance metallo-β-lactamase inhibition
  • 2023 : Computational confirmation of the scaffold’s drug-like properties (mean cLogP = 2.1, MW = 389.4 g/mol)

Significance in Medicinal Chemistry Research Landscape

This hybrid scaffold addresses three critical challenges in contemporary drug discovery:

  • Dual Pharmacophore Integration :
    The oxazepine core contributes:

    • Conformational flexibility for target adaptation
    • Hydrogen bond acceptors (ether oxygen, carbonyl)
      The benzenesulfonamide group provides:
    • Strong zinc coordination (pKa ~10.5)
    • π-Stacking capacity with aromatic enzyme residues
  • Target Versatility :

    Therapeutic Area Validated Targets Inhibition Range (IC₅₀)
    Antimicrobial Resistance Metallo-β-lactamase ImiS 0.11–9.3 μM
    Oncology Carbonic Anhydrase IX/XI <50 nM
    Neuropharmacology GABA_A receptor (predicted) Pending
  • Synthetic Scalability :
    The one-pot synthesis achieves 78–92% yields across 21 derivatives, with tolerance for electron-withdrawing (-F, -CF₃) and donating (-OCH₃) substituents. This efficiency surpasses traditional stepwise approaches by reducing purification steps and reaction times.

Current Academic Focus and Research Trajectory

Three interconnected research fronts dominate the field:

1.3.1. Enzyme Inhibition Mechanisms
Recent isothermal titration calorimetry (ITC) studies on metallo-β-lactamase ImiS revealed a two-step binding process: initial sulfonamide-zinc coordination (Kd = 0.55 μM), followed by oxazepine-induced conformational changes in the enzyme’s active site. Molecular dynamics simulations suggest the scaffold’s butterfly conformation creates optimal van der Waals contacts with hydrophobic subpockets.

1.3.2. Structural Diversification Strategies
Modern derivatization efforts focus on:

  • Ring Expansion : Investigating eight-membered thiazepine analogs for enhanced blood-brain barrier penetration
  • Substituent Engineering : Introducing meta-fluoro groups (as in CID 40889447) to improve metabolic stability
  • Hybrid Systems : Covalent conjugation with quinazolinones for dual EGFR/carbonic anhydrase inhibition

1.3.3. Computational Chemistry Advances
Machine learning models trained on 127 oxazepine-sulfonamide derivatives predict:

  • 89% probability of CNS activity (logBB > 0.3)
  • Optimal substituent positions for reducing hERG channel affinity (ΔpIC₅₀ = 1.2 vs. parent scaffold)

Ongoing structure-activity relationship (SAR) studies employ density functional theory (DFT) to map electrostatic potential surfaces, guiding the design of derivatives with improved target selectivity.

Properties

IUPAC Name

N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-15-13-10-11(6-7-14(13)21-9-8-16-15)17-22(19,20)12-4-2-1-3-5-12/h1-7,10,17H,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTFZMYGKSGXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Oxazepine Ring: The oxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative. This step often requires the use of dehydrating agents or catalysts to facilitate ring closure.

    Introduction of the Benzenesulfonamide Group: The benzenesulfonamide moiety is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with the amine group on the oxazepine ring. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazepine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the oxazepine ring, potentially converting it to a hydroxyl group.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepine N-oxides, while reduction could produce hydroxylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of the oxazepin structure exhibit promising anticancer properties. For instance, compounds similar to N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide have been shown to induce differentiation in acute myeloid leukemia cells. This differentiation is crucial for developing targeted therapies against various forms of cancer .

1.2 Neuroprotective Effects

Research has suggested that oxazepin derivatives possess neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Biological Research Applications

2.1 Mechanism of Action Studies

The unique structure of this compound allows researchers to investigate its interaction with various biological targets. Studies have focused on its ability to inhibit specific enzymes and receptors implicated in disease pathways, providing insights into its potential therapeutic roles .

2.2 Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Researchers have conducted extensive SAR studies to identify key functional groups that enhance biological activity while minimizing toxicity. This information is vital for the rational design of more potent analogs .

Pharmaceutical Development

3.1 Drug Formulation

The compound's solubility and stability profiles are being evaluated for formulation into drug delivery systems. Its sulfonamide moiety contributes to its pharmacokinetic properties, making it a candidate for further development into a pharmaceutical product .

3.2 Clinical Trials

This compound has entered clinical trials for various indications due to its promising preclinical results. These trials aim to assess its safety and efficacy in humans .

Case Studies and Research Findings

Study Focus Findings
Study A Anticancer effectsInduced differentiation in acute myeloid leukemia cells; potential for targeted therapy
Study B NeuroprotectionModulated neurotransmitter systems; reduced oxidative stress in neuronal cells
Study C SAR analysisIdentified key functional groups enhancing biological activity

Mechanism of Action

The mechanism of action of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The oxazepine ring can interact with enzymes or receptors, modulating their activity. The benzenesulfonamide group may enhance binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Compound D9 (Caffeic Acid Amide Derivative)
  • Structure : (E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide ().
  • Key Differences :
    • Replaces the benzoxazepine core with a benzodioxocine ring (eight-membered ring with two oxygen atoms).
    • Features an acrylamide linker and an ethoxyphenyl group instead of a sulfonamide.
  • Activity : Exhibits potent antiproliferative activity (IC₅₀ = 0.79 μM against HepG2) and EGFR inhibition (IC₅₀ = 0.36 μM) due to enhanced π-π stacking and hydrogen bonding .
  • Pharmacokinetics : Improved cell permeability compared to sulfonamide derivatives, attributed to the lipophilic ethoxyphenyl group.
SI-43/SI-44 (mTORC1 Inhibitors)
  • Structure : Incorporate a benzoxazepine core but with a pyridinyl substituent and a polyethylene glycol (PEG)-based sulfonamide chain ().
  • Key Differences :
    • Extended PEG chain enhances solubility and target engagement for mTORC1 inhibition.
    • Fluoromethylphenyl group improves selectivity via steric effects.
  • Activity : Demonstrated high selectivity for mTORC1 over mTORC2, critical for reducing off-target toxicity in cancer therapy .

Functional Group Variations

Sulfonamide vs. Amide Linkers
  • Target Compound : The benzenesulfonamide group may favor interactions with polar enzyme active sites (e.g., tyrosine kinases or proteases).
  • D9 (Acrylamide) : The acrylamide linker in D9 facilitates covalent binding to cysteine residues in EGFR, contributing to irreversible inhibition .
  • SI-43/SI-44 (PEG-Sulfonamide) : The PEG chain in SI-43/SI-44 extends half-life by reducing renal clearance, a property absent in the target compound .

Biological Activity

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a tetrahydrobenzo[f][1,4]oxazepin core linked to a benzenesulfonamide moiety, which is crucial for its biological activity.

1. Cytotoxic Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study reported that derivatives of tetrahydrobenzo[f][1,4]oxazepin showed cytotoxicity in MCF-7 breast cancer cells and MDA-MB-231 cells. The presence of halogen substituents enhanced this effect significantly .

2. Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of compounds related to this oxazepin derivative:

  • Mechanism : The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This mechanism has been documented in various studies involving similar sulfonamide derivatives .

3. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Research Findings : Similar compounds have demonstrated activity against a range of pathogens. For example, derivatives with a sulfonamide group have shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
CytotoxicitySignificant inhibition of cancer cell proliferation
Anti-inflammatoryReduced levels of inflammatory markers
AntimicrobialEffective against various bacterial strains

The biological activities of this compound are believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit the activity of key enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : Cytotoxic effects may result from interference with the cell cycle in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can modulate oxidative stress pathways in cells.

Q & A

Q. Basic

  • Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .
  • HPLC : Reverse-phase C18 columns resolve closely related impurities .

How is enzyme inhibition potency quantified for this compound?

Q. Advanced

  • IC₅₀ Determination : Dose-response curves using fluorogenic substrates (e.g., 4-nitrophenyl acetate for carbonic anhydrase) .
  • Enzyme Kinetics : Michaelis-Menten analysis distinguishes competitive vs. non-competitive inhibition .
  • Cellular Assays : Western blotting measures downstream signaling (e.g., reduced phosphorylated ERK in cancer cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.